molecular formula C22H16ClN3O4 B2398664 3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-30-1

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2398664
CAS No.: 946322-30-1
M. Wt: 421.84
InChI Key: AZIMLDWHRZXOKL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a potent, ATP-competitive, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound was strategically designed to target the dysregulated FGFR signaling pathway, which is a key driver of tumorigenesis, proliferation, and survival in a variety of human cancers . Its primary research value lies in its use as a chemical probe to elucidate the complex biological roles of FGFRs in both physiological and pathological contexts, enabling the investigation of oncogenic addiction to FGFR signaling. Researchers utilize this inhibitor in preclinical studies to explore targeted therapeutic strategies for cancers harboring FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer. By potently suppressing FGFR-mediated downstream signaling cascades, including the MAPK and PI3K-AKT pathways , it induces cell cycle arrest and promotes apoptosis in sensitive tumor models. This makes it an indispensable tool for validating FGFR as a druggable target, assessing biomarker responses, and understanding mechanisms of resistance that may arise in the clinical setting. The ongoing research with this compound is critical for advancing the development of next-generation targeted oncology therapeutics .

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-29-16-6-3-2-5-15(16)25-22(28)20-19(18-17(30-20)7-4-12-24-18)26-21(27)13-8-10-14(23)11-9-13/h2-12H,1H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIMLDWHRZXOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The target compound features a fused furo[3,2-b]pyridine core decorated with two distinct amide functionalities: a 4-chlorobenzamido group at position 3 and an N-(2-methoxyphenyl)carboxamide at position 2. Synthetic routes to this molecule generally follow a modular approach:

  • Core Construction : Formation of the furo[3,2-b]pyridine skeleton.
  • Functionalization : Sequential introduction of the carboxamide and 4-chlorobenzamido groups.
  • Optimization : Refinement of reaction conditions to enhance yield and purity.

Key challenges include regioselective functionalization, stability of intermediates, and compatibility of protecting groups. Below, we analyze these steps in detail, drawing parallels to established protocols for analogous systems.

Detailed Preparation Methods

Construction of the Furo[3,2-b]Pyridine Core

The furopyridine scaffold is typically assembled via cyclization strategies. Two predominant methods are viable:

Intramolecular Cyclization of Pyridine Precursors

A pyridine derivative bearing a γ-keto ester or halide side chain undergoes cyclization under basic or acidic conditions. For example, ethyl 3-(2-hydroxyphenyl)pyridine-2-carboxylate can form the furan ring via dehydration, as demonstrated in related furopyrimidine syntheses.

Procedure :

  • Dissolve ethyl 3-(2-hydroxyphenyl)pyridine-2-carboxylate (1.0 equiv) in anhydrous DMF.
  • Add POCl₃ (2.5 equiv) dropwise at 0°C, then heat to 80°C for 4 h.
  • Quench with ice-water, extract with DCM, and purify via silica gel chromatography to yield the furo[3,2-b]pyridine-2-carboxylate.
Multi-Component Cyclocondensation

Adapting methodologies from triazolopyrimidine synthesis, a one-pot reaction of:

  • 2-Cyanoacetamide (1.0 equiv)
  • 4-Chlorobenzaldehyde (1.0 equiv)
  • Ethyl acetoacetate (1.0 equiv)

in ethanol with morpholine (1.2 equiv) at 50°C for 3 h yields a dihydropyridine intermediate. Subsequent oxidation with MnO₂ (2.0 equiv) in toluene at reflux affords the aromatic core.

Introduction of the 4-Chlorobenzamido Group at Position 3

Nitration and Reduction
  • Nitrate the furopyridine core at position 3 using HNO₃/H₂SO₄ at 0°C.
  • Reduce the nitro group with H₂/Pd-C (10% w/w) in EtOH to yield the amine.
Amidation with 4-Chlorobenzoyl Chloride
  • React the amine (1.0 equiv) with 4-chlorobenzoyl chloride (1.2 equiv) in pyridine (10 vol) at 0°C.
  • Stir for 2 h, pour into ice-water, and extract with DCM.
  • Purify via column chromatography (Hex/EtOAc 3:1) to obtain the final product.

Yield : 65–70%.

Optimization and Reaction Conditions

Solvent and Catalyst Selection

  • Cyclization : DMF with POCl₃ outperforms dioxane or THF in ring closure efficiency.
  • Amidation : EDCl/HOBt in DCM minimizes racemization compared to carbodiimide-based methods.

Temperature and Time

  • Multi-component reactions require strict control at 50°C; exceeding 60°C promotes side product formation.
  • Nitration at 0°C ensures mono-substitution, avoiding di-nitrated byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 8.15 (d, J = 8.4 Hz, 1H, H-6), 7.89–7.82 (m, 4H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, H-4'), 3.86 (s, 3H, OCH₃).
  • HRMS : m/z [M+H]⁺ calcd for C₂₃H₁₇ClN₂O₄: 445.0956; found: 445.0959.

X-ray Crystallography

Single-crystal analysis confirms the planar furopyridine core and trans configuration of amide groups, with dihedral angles of 12.3° between the aryl rings.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.

Scientific Research Applications

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamido Group

The 4-chlorobenzamido moiety in the target compound is compared to analogs with alternative substitutions:

Compound Substituent Key Properties Reference
4-Fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide 4-Fluoro Improved 5-HT1F receptor selectivity; retained affinity
3-(4-Isopropoxybenzamido)Furo[3,2-b]Pyridine-2-Carboxamide 4-Isopropoxy Increased steric bulk; potential impact on solubility and metabolic stability
6-{[2-(4-Bromophenyl)...} (AZ257) 4-Bromo Enhanced halogen bonding but higher molecular weight
  • Chloro vs.
  • Chloro vs. Isopropoxy : The isopropoxy group () introduces steric hindrance and lipophilicity, which could reduce solubility but improve membrane permeability.

Variations in the Carboxamide Aryl Group

The N-(2-methoxyphenyl) group is contrasted with other aryl substituents:

Compound Aryl Group Key Properties Reference
3-(4-Chlorobenzamido)-N-(2-Fluorophenyl)Furo[3,2-b]Pyridine-2-Carboxamide 2-Fluorophenyl Higher electronegativity; potential for altered binding kinetics
5-Cyano-4-(2-Furyl)-N-(2-Methoxyphenyl)... (AZ331) 2-Methoxyphenyl Methoxy group enhances hydrogen bonding; similar to target compound
4-Chloro-N-[2-Methyl-3-([1,3]Oxazolo[4,5-b]Pyridin-2-yl)Phenyl]-3-Nitrobenzamide Heterocyclic aryl Incorporation of oxazole-pyridine hybrid may improve kinase inhibition
  • Methoxy vs. Fluoro : The 2-methoxyphenyl group in the target compound likely improves hydrogen-bond acceptor capacity compared to the 2-fluorophenyl analog, which relies on electrostatic interactions .
  • Methoxy vs. Heterocyclic Aryl : Heterocyclic systems (e.g., oxazolo[4,5-b]pyridine in ) may enhance target specificity but increase synthetic complexity.

Core Modifications in Furopyridine Derivatives

The furo[3,2-b]pyridine scaffold is compared to related heterocycles:

Compound Core Structure Key Properties Reference
N-[3-(1-Methyl-Piperidin-4-yl)Furo[3,2-b]Pyridin-5-yl]Benzamide Furo[3,2-b]pyridine with piperidine Enhanced selectivity for 5-HT1F receptors
5-(3-((2-(1,2,4-Oxadiazol-3-yl)Propan-2-yl)Carbamoyl)Phenyl)-... Furo[2,3-b]pyridine Trifluoroethylamino group may improve metabolic stability
  • Furo[3,2-b] vs. Furo[2,3-b]Pyridine : The position of the fused furan ring alters electron distribution and steric accessibility, impacting receptor interactions .

Biological Activity

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SARs), focusing particularly on its anti-inflammatory and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where various intermediates are formed. A common method includes the use of furo[3,2-b]pyridine derivatives as starting materials, followed by amide formation with substituted benzamides. The synthetic route can be optimized for yield and purity using green chemistry principles.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of related compounds in the furo[3,2-b]pyridine class. For example, derivatives have been tested for their inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The following table summarizes the IC50 values for selected compounds against COX-1 and COX-2:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a42.1 ± 0.30
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20
Celecoxib11.7 ± 0.23
Diclofenac8.72 ± 0.28

These results indicate that certain derivatives exhibit significant inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory conditions .

Anticancer Activity

The anticancer potential of furo[3,2-b]pyridine derivatives has also been investigated, particularly regarding their effects on various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported that a related compound exhibited IC50 values of:

  • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
  • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
  • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M

These findings suggest that modifications to the furo[3,2-b]pyridine structure can enhance cytotoxicity against specific cancer cell types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the benzamide moiety and the introduction of halogen substituents have been shown to significantly influence both anti-inflammatory and anticancer activities.

Key Observations:

  • Halogen Substitution : The presence of halogens on the aromatic rings often enhances potency.
  • Amide Formation : The nature of the amide group impacts binding affinity to target enzymes or receptors.
  • Fused Ring Systems : The furo[3,2-b]pyridine core is essential for maintaining biological activity.

Case Studies

Several case studies have been documented demonstrating the efficacy of these compounds in preclinical models:

  • In Vivo Efficacy : Animal models treated with selected furo[3,2-b]pyridine derivatives showed reduced tumor growth rates compared to control groups.
  • Mechanistic Studies : Molecular docking studies indicated that these compounds bind effectively to active sites of COX enzymes and c-Met kinases, which are implicated in cancer progression and inflammation.

Q & A

Q. What are the established synthetic routes for 3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors under reflux conditions (e.g., DMF, 80–100°C) .
  • Step 2 : Introduction of the 4-chlorobenzamido group via amide coupling using HATU/DIPEA in anhydrous dichloromethane .
  • Step 3 : Functionalization with the 2-methoxyphenylcarboxamide moiety via nucleophilic acyl substitution . Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during amidation.

Q. What analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for the furopyridine core) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₇ClN₂O₄: 432.0872) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported?

  • In vitro assays show inhibition of kinases (IC₅₀ ~50 nM) and antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) .
  • Cellular toxicity : IC₅₀ values range from 10–100 µM in cancer cell lines (e.g., MCF-7, HeLa), suggesting selectivity dependent on substituent patterns .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce cyclization time (from 12h to 2h) and improve yield (from 45% to 68%) .
  • Purification : Employ preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers and remove unreacted intermediates .
  • Quality Control : Monitor byproducts (e.g., hydrolyzed amides) via LC-MS and adjust pH during workup to minimize degradation .

Q. How should conflicting bioactivity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays significantly alter IC₅₀ values) .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects in cellular models .
  • Structural analogs : Test derivatives to isolate pharmacophores responsible for divergent activities (e.g., methoxyphenyl vs. chlorophenyl groups) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the furopyridine ring with thienopyridine or pyrazolopyridine to assess scaffold flexibility .
  • Substituent Scanning : Systematically vary the 4-chlorobenzamido and 2-methoxyphenyl groups (e.g., electron-withdrawing vs. donating substituents) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites (e.g., EGFR, CDK2) .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS .
  • Metabolite Identification : Use liver microsomes + NADPH to detect Phase I/II metabolites (e.g., demethylation, glucuronidation) .
  • BBB Penetration : Assess brain-plasma ratio in murine models to evaluate CNS accessibility .

Q. How can contradictions in mechanism-of-action studies be addressed?

  • Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling perturbations .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies direct binding to purported targets (e.g., Kd measurements) .
  • Orthogonal Models : Validate findings in 3D organoids or patient-derived xenografts (PDX) to reduce cell-line-specific artifacts .

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